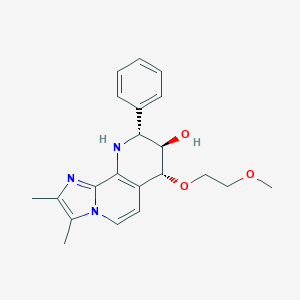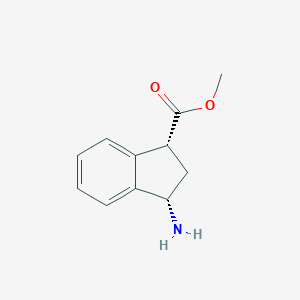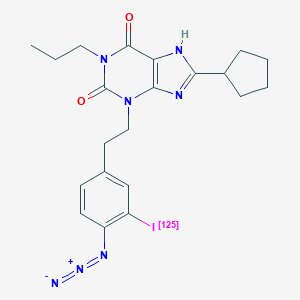
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine (IPPC) is a potent and selective antagonist of the adenosine A1 receptor. The compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine acts as a competitive antagonist of the adenosine A1 receptor, inhibiting the binding of adenosine to the receptor. This leads to a decrease in the downstream signaling pathways mediated by the receptor, resulting in various physiological effects.
Biochemische Und Physiologische Effekte
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have various effects on the cardiovascular, nervous, and immune systems. The compound has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and pain. Additionally, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine in scientific research is its high selectivity for the adenosine A1 receptor, allowing for more specific targeting of the receptor. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine and its potential interactions with other receptors and signaling pathways.
Synthesemethoden
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-iodo-4-azidophenethylamine with 1-propylxanthine to form an intermediate product. This intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been used in various scientific studies to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. The compound has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
Eigenschaften
CAS-Nummer |
116370-33-3 |
|---|---|
Produktname |
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine |
Molekularformel |
C21H24IN7O2 |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
InChI-Schlüssel |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
Isomerische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Andere CAS-Nummern |
116370-33-3 |
Synonyme |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)


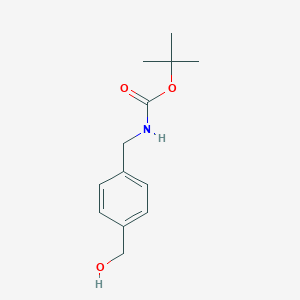


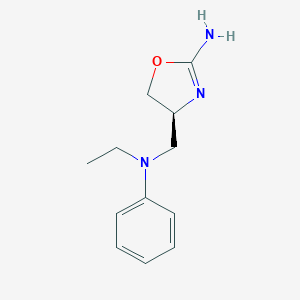
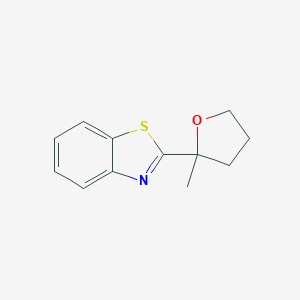
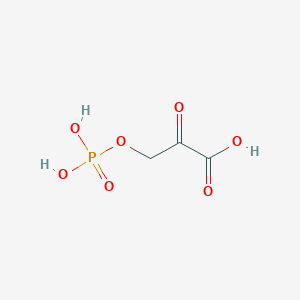
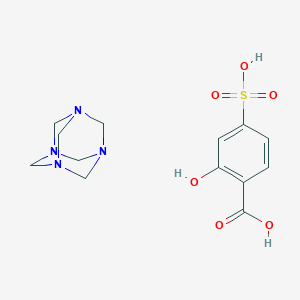
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
